molecular formula C13H17ClO4 B14260724 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- CAS No. 227946-80-7

1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)-

Cat. No.: B14260724
CAS No.: 227946-80-7
M. Wt: 272.72 g/mol
InChI Key: CAIJPBNDCPPBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexanone backbone substituted with a chlorinated, dihydroxy, and methoxyphenyl group

Preparation Methods

The synthesis of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It has been shown to activate glycogen synthase kinase-3β (GSK-3β), leading to the inhibition of cell proliferation and induction of cell cycle arrest. This pathway is crucial in regulating various cellular processes, including metabolism, cell growth, and apoptosis .

Comparison with Similar Compounds

1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- can be compared with other differentiation-inducing factors such as:

The uniqueness of 1-Hexanone, 1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)- lies in its specific substitution pattern and its ability to modulate key signaling pathways involved in cell differentiation and proliferation.

Properties

CAS No.

227946-80-7

Molecular Formula

C13H17ClO4

Molecular Weight

272.72 g/mol

IUPAC Name

1-(3-chloro-2,4-dihydroxy-6-methoxyphenyl)hexan-1-one

InChI

InChI=1S/C13H17ClO4/c1-3-4-5-6-8(15)11-10(18-2)7-9(16)12(14)13(11)17/h7,16-17H,3-6H2,1-2H3

InChI Key

CAIJPBNDCPPBFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=C(C=C(C(=C1O)Cl)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.